molecular formula C24H32N4O2 B2370359 N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide CAS No. 900005-82-5

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide

Cat. No. B2370359
CAS RN: 900005-82-5
M. Wt: 408.546
InChI Key: YSTARAYNHNGFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O2 and its molecular weight is 408.546. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probes for Carbon Dioxide Detection

A study by Wang et al. (2015) developed novel fluorescent probes based on the 1,2,5-triphenylpyrrole core, demonstrating an aggregation-enhanced emission (AEE) feature for the quantitative detection of low levels of carbon dioxide. This approach offers a novel method for selective, real-time, and quantitative CO2 detection, applicable in biological and medical applications Huan Wang et al., 2015.

Catalyzed Coupling Reactions

Chen et al. (2023) revealed that N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide was a more effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This finding contributes to the synthesis of internal alkynes, showcasing the compound's potential in facilitating diverse organic synthesis processes Ying Chen et al., 2023.

Antioxidant, Antitumor, and Antimicrobial Activities

El‐Borai et al. (2013) conducted a study on the synthesis of new pyrazolopyridines, demonstrating their antioxidant, antitumor, and antimicrobial activities. This research highlights the potential therapeutic applications of compounds with dimethylamino functional groups in treating various diseases M. El‐Borai et al., 2013.

Asymmetric Transfer Hydrogenation

Magubane et al. (2017) investigated the asymmetric transfer hydrogenation of ketones catalyzed by (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes, contributing to the understanding of catalytic reactions involving similar compounds. The study provides insights into the design of efficient catalysts for hydrogenation processes Makhosazane N. Magubane et al., 2017.

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(3,4-dimethylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2/c1-17-7-10-20(15-18(17)2)26-24(30)23(29)25-16-22(28-13-5-6-14-28)19-8-11-21(12-9-19)27(3)4/h7-12,15,22H,5-6,13-14,16H2,1-4H3,(H,25,29)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTARAYNHNGFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide

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